Taltirelin-13C,d3
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Overview
Description
Taltirelin-13C,d3 is a compound that is a labeled version of Taltirelin, incorporating carbon-13 and deuterium isotopes. Taltirelin itself is a thyrotropin-releasing hormone receptor superagonist, known for its ability to stimulate an increase in cytosolic calcium ion concentration. The compound is primarily used for research purposes, particularly in the study of thyrotropin-releasing hormone receptor activity .
Preparation Methods
The preparation of Taltirelin-13C,d3 involves the incorporation of carbon-13 and deuterium into the Taltirelin molecule. The synthetic route typically includes the use of labeled precursors and specific reaction conditions to ensure the incorporation of these isotopes. Industrial production methods for such isotopically labeled compounds often involve multi-step synthesis processes, including the use of specialized reagents and catalysts to achieve the desired labeling .
Chemical Reactions Analysis
Taltirelin-13C,d3, like its parent compound Taltirelin, can undergo various chemical reactions. These include:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
Taltirelin-13C,d3 has several scientific research applications:
Chemistry: It is used as a tracer in studies involving the thyrotropin-releasing hormone receptor.
Biology: The compound helps in understanding the biological pathways and mechanisms involving thyrotropin-releasing hormone.
Medicine: Research involving this compound contributes to the development of therapeutic agents targeting the thyrotropin-releasing hormone receptor.
Industry: The compound is used in the development of diagnostic tools and assays for various biochemical studies .
Mechanism of Action
Taltirelin-13C,d3 exerts its effects by acting as a superagonist at the thyrotropin-releasing hormone receptor. This interaction stimulates an increase in cytosolic calcium ion concentration, which is crucial for various cellular processes. The molecular targets include the thyrotropin-releasing hormone receptor, and the pathways involved are primarily related to calcium signaling .
Comparison with Similar Compounds
Taltirelin-13C,d3 is unique due to its isotopic labeling, which allows for precise tracing and quantification in research studies. Similar compounds include:
Taltirelin: The parent compound without isotopic labeling.
Taltirelin acetate: A derivative of Taltirelin.
Other isotopically labeled compounds: Such as those labeled with deuterium or carbon-13 for similar research purposes
Properties
Molecular Formula |
C17H23N7O5 |
---|---|
Molecular Weight |
409.42 g/mol |
IUPAC Name |
(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,6-dioxo-1-(trideuterio(113C)methyl)-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C17H23N7O5/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29)/t10-,11-,12-/m0/s1/i1+1D3 |
InChI Key |
LQZAIAZUDWIVPM-NRTKIWHWSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N |
Canonical SMILES |
CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
Origin of Product |
United States |
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